molecular formula C26H16N6O10 B3825699 2-nitro-N-[2-nitro-4-[3-nitro-4-[(2-nitrobenzoyl)amino]phenyl]phenyl]benzamide

2-nitro-N-[2-nitro-4-[3-nitro-4-[(2-nitrobenzoyl)amino]phenyl]phenyl]benzamide

Cat. No.: B3825699
M. Wt: 572.4 g/mol
InChI Key: BBUSZYFSEZFIAM-UHFFFAOYSA-N
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Description

2-nitro-N-[2-nitro-4-[3-nitro-4-[(2-nitrobenzoyl)amino]phenyl]phenyl]benzamide is a complex organic compound characterized by multiple nitro groups attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[2-nitro-4-[3-nitro-4-[(2-nitrobenzoyl)amino]phenyl]phenyl]benzamide typically involves multi-step organic reactions. The process begins with the nitration of benzene derivatives to introduce nitro groups. This is followed by amide formation through reactions with benzoyl chloride and amines under controlled conditions. The final product is obtained after purification steps such as recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration and amide formation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[2-nitro-4-[3-nitro-4-[(2-nitrobenzoyl)amino]phenyl]phenyl]benzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups influence the reactivity of the aromatic rings.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as nitric acid and sulfuric acid are used for nitration, while halogenating agents can be used for further substitutions.

Major Products

    Reduction: The major products are the corresponding amines.

    Substitution: Depending on the substituents introduced, various substituted benzamides can be formed.

Scientific Research Applications

2-nitro-N-[2-nitro-4-[3-nitro-4-[(2-nitrobenzoyl)amino]phenyl]phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-nitro-N-[2-nitro-4-[3-nitro-4-[(2-nitrobenzoyl)amino]phenyl]phenyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(2-(4-nitrobenzoyl)amino)phenyl)benzamide
  • 3-nitro-N-(4-(3-nitrobenzoyl)amino)phenyl)benzamide

Uniqueness

2-nitro-N-[2-nitro-4-[3-nitro-4-[(2-nitrobenzoyl)amino]phenyl]phenyl]benzamide is unique due to its multiple nitro groups and the specific arrangement of these groups on the benzamide structure. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-nitro-N-[2-nitro-4-[3-nitro-4-[(2-nitrobenzoyl)amino]phenyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N6O10/c33-25(17-5-1-3-7-21(17)29(35)36)27-19-11-9-15(13-23(19)31(39)40)16-10-12-20(24(14-16)32(41)42)28-26(34)18-6-2-4-8-22(18)30(37)38/h1-14H,(H,27,33)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUSZYFSEZFIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N6O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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